molecular formula C10H13ClN2O2 B2887159 2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride CAS No. 22178-01-4

2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride

Cat. No. B2887159
CAS RN: 22178-01-4
M. Wt: 228.68
InChI Key: SPTDNISUJAPOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride” is a derivative of 2H-1,4-Benzoxazin-3(4H)-one . It is a heterocyclic compound and is used as a building block for various natural and synthetic organic compounds .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . A one-pot method has been described for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of other 2H-1,4-Benzoxazin-3(4H)-one derivatives. The structure–activity relationship of this new series of mono-, di-, and trialkyl-substituted 1,2,4-benzothiadiazine 1,1-dioxide compounds has been studied . The methyl substituent in the 3-position directs the binding mode of the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) scaffold .


Chemical Reactions Analysis

The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride . The iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide is an effective cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields through a cyclodehydration reaction .

Scientific Research Applications

Allelochemicals in Agriculture

Compounds related to 2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride have been identified as allelochemicals with significant agronomic utility. Their roles include acting as natural herbicides, insecticides, and fungicides, demonstrating phytotoxic, antimicrobial, and antifeedant properties. This has led to investigations into their synthetic obtention for potential agricultural applications, highlighting their importance in enhancing crop protection and yield (Macias et al., 2006).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of benzoxazinone derivatives have been extensively studied, indicating their potential as bioactive agents against various pathogens. Research has focused on developing new synthetic methodologies to enhance these properties, aiming to introduce these compounds into pharmaceuticals and crop protection products (Patel & Agravat, 2007).

Antiproliferative Activity Against Cancer Cells

Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, structurally related to this compound, have shown promising antiproliferative activity in vitro against several human cancer cell lines. This indicates potential therapeutic applications in oncology, with some compounds demonstrating moderate to high activity, suggesting their utility in cancer treatment (Hranjec et al., 2012).

Inhibition of Serine Proteases

The inhibition of serine proteases, particularly C1r, a complement enzyme, by derivatives of benzoxazinones has been studied for its relevance to Alzheimer's disease pathology. Compounds exhibiting potent inhibitory activity against C1r could contribute to therapeutic strategies targeting complement activation pathways involved in neurodegenerative diseases (Hays et al., 1998).

properties

IUPAC Name

2-amino-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12;/h1-4H,5-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTDNISUJAPOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22178-01-4
Record name 2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.